
1-(Decyloxy)-3-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Decyloxy)-3-isocyanatobenzene is an organic compound that belongs to the class of aromatic isocyanates It features a benzene ring substituted with a decyloxy group at the first position and an isocyanate group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Decyloxy)-3-isocyanatobenzene typically involves the reaction of 3-hydroxybenzonitrile with decyl bromide in the presence of a base to form 1-(Decyloxy)-3-cyanobenzene. This intermediate is then subjected to a Curtius rearrangement to yield the desired isocyanate compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Decyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of amines and carbamates.
Polymerization Reactions: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Triethylamine and dibutyltin dilaurate are commonly used to catalyze these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Wissenschaftliche Forschungsanwendungen
1-(Decyloxy)-3-isocyanatobenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and coatings.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds.
Biological Studies: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Industrial Applications: Utilized in the production of adhesives, sealants, and elastomers.
Wirkmechanismus
The mechanism of action of 1-(Decyloxy)-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amines and alcohols, which react with the isocyanate group through nucleophilic addition. The pathways involved in these reactions are typically catalyzed by bases or metal catalysts.
Vergleich Mit ähnlichen Verbindungen
1-(Decyloxy)-4-isocyanatobenzene: Similar structure but with the isocyanate group at the fourth position.
1-(Octyloxy)-3-isocyanatobenzene: Similar structure but with an octyloxy group instead of a decyloxy group.
1-(Decyloxy)-3-nitrobenzene: Similar structure but with a nitro group instead of an isocyanate group.
Uniqueness: 1-(Decyloxy)-3-isocyanatobenzene is unique due to the specific positioning of the decyloxy and isocyanate groups on the benzene ring, which imparts distinct reactivity and properties. This compound’s ability to form stable ureas and carbamates makes it valuable in various applications, particularly in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
55792-42-2 |
|---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-decoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-9-13-20-17-12-10-11-16(14-17)18-15-19/h10-12,14H,2-9,13H2,1H3 |
InChI-Schlüssel |
AVAAUTRDLHSKOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


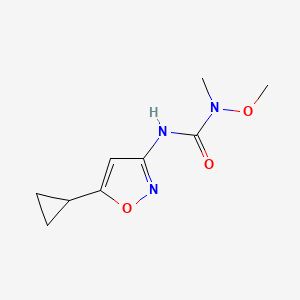

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
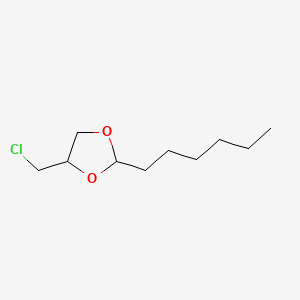
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
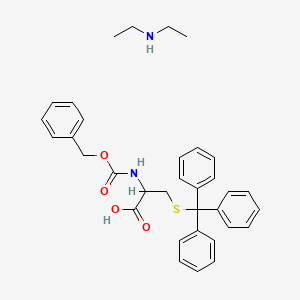


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
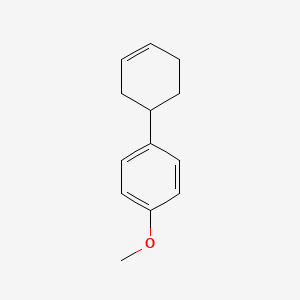
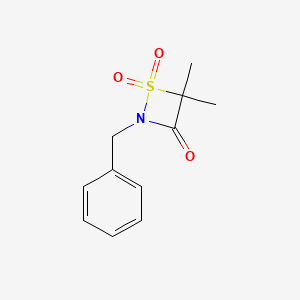

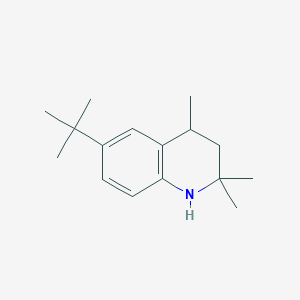
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
